

# Application Notes and Protocols: The Versatility of Pyrazole Derivatives in Modern Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

**Cat. No.:** B2411841

[Get Quote](#)

For: Researchers, scientists, and drug development professionals.

## Introduction: The Pyrazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a quintessential example of such a scaffold.<sup>[1][2][3]</sup> Its remarkable versatility stems from a combination of favorable physicochemical properties, synthetic accessibility, and the ability to engage in various biological interactions. The pyrazole nucleus is a cornerstone of numerous FDA-approved drugs, demonstrating its profound impact on treating a wide array of diseases, from inflammation and cancer to cardiovascular conditions and viral infections.<sup>[4][5]</sup>

This guide provides an in-depth exploration of the applications of pyrazole derivatives, focusing on their roles as anti-inflammatory and anticancer agents. We will delve into the mechanistic basis for their therapeutic effects and provide detailed, field-proven protocols for their synthesis and biological evaluation, empowering researchers to harness the full potential of this remarkable heterocyclic system.

# Therapeutic Applications of Pyrazole Derivatives

The structural and electronic properties of the pyrazole ring make it an exceptional pharmacophore. The two nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating precise interactions with biological targets. Furthermore, the ring is metabolically stable and allows for substitution at multiple positions, enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[\[1\]](#)[\[3\]](#)[\[6\]](#)

## Anti-inflammatory Agents: Selective COX-2 Inhibition

A landmark application of pyrazole derivatives is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[\[7\]](#)[\[8\]](#)

- **Causality of Selective Inhibition:** COX-1 is constitutively expressed in most tissues and plays a protective role, particularly in the gastrointestinal tract.[\[7\]](#) In contrast, COX-2 is typically induced at sites of inflammation.[\[7\]](#)[\[9\]](#) Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to effective pain relief but also a risk of gastrointestinal side effects. The development of selective COX-2 inhibitors was a major therapeutic advance.
- **Celecoxib: A Pyrazole-Based Success Story:** Celecoxib (Celebrex®) is a diaryl-substituted pyrazole that stands as a prime example of a selective COX-2 inhibitor.[\[9\]](#) Its chemical structure allows it to fit into the larger, more flexible active site of the COX-2 enzyme, while being too bulky for the narrower channel of COX-1.[\[7\]](#) Specifically, the polar sulfonamide side chain of celecoxib binds to a hydrophilic pocket near the active site of COX-2, conferring its selectivity.[\[7\]](#) This selective inhibition blocks the production of pro-inflammatory prostaglandins without disrupting the protective functions of COX-1, thereby reducing the incidence of gastrointestinal adverse effects.[\[8\]](#)



[Click to download full resolution via product page](#)

Mechanism of Selective COX-2 Inhibition by Celecoxib.

## Anticancer Agents: A Multi-Targeted Approach

The utility of the pyrazole scaffold extends profoundly into oncology, where its derivatives have been shown to combat cancer through diverse mechanisms of action.<sup>[1][6][10]</sup> Unlike traditional cytotoxic agents, many pyrazole-based compounds are designed to interact with specific molecular targets that are dysregulated in cancer cells.

- Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their aberrant activation is a common driver of cancer. Pyrazole derivatives have been successfully developed as potent inhibitors of various kinases, including:
  - Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in several cancers. Pyrazole-containing compounds have been designed to block the ATP-binding site of EGFR, inhibiting its downstream signaling.<sup>[1][6]</sup>
  - Cyclin-Dependent Kinases (CDKs): CDKs control the progression of the cell cycle. Pyrazole derivatives can inhibit CDKs, leading to cell cycle arrest and preventing cancer cell proliferation.<sup>[1][6]</sup>
  - Bruton's Tyrosine Kinase (BTK): Important in B-cell malignancies, BTK has been effectively targeted by pyrazole-based inhibitors.<sup>[1][6]</sup>

- **Induction of Apoptosis:** Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis to survive. Pyrazole derivatives have been shown to induce apoptosis through several mechanisms:[6]
  - **Modulation of Bcl-2 Family Proteins:** Some pyrazoles can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of caspases, the executioner enzymes of apoptosis.[6][11]
  - **Tubulin Polymerization Inhibition:** The cytoskeleton protein tubulin is essential for cell division. Certain pyrazole compounds can inhibit tubulin polymerization, disrupting mitotic spindle formation and triggering apoptosis.[4]
  - **DNA Binding:** Some novel pyrazole derivatives have been shown to bind to the minor groove of DNA, which can interfere with replication and transcription, ultimately leading to cell death.[6]

## Application Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of pyrazole derivatives.

### Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative via Chalcone Cyclization

This protocol describes a common and reliable method for synthesizing pyrazoles through the cyclocondensation of a chalcone (an  $\alpha,\beta$ -unsaturated ketone) with a hydrazine derivative. This reaction is robust and allows for significant molecular diversity.

**Principle:** The reaction proceeds via a nucleophilic attack of the hydrazine on the  $\beta$ -carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. Acetic acid serves as both a solvent and a catalyst to facilitate the dehydration step.

**Materials:**

- Substituted Chalcone (e.g., 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one)

- Hydrazine Hydrate or Phenylhydrazine
- Glacial Acetic Acid
- Ethanol
- Round-bottom flask with reflux condenser
- Stirring hotplate
- Beakers, Buchner funnel, filter paper
- Thin Layer Chromatography (TLC) apparatus (Silica gel plates, developing chamber, UV lamp)

#### Procedure:

- Reaction Setup: In a 100 mL round-bottom flask, dissolve the chalcone (1 mmol) in glacial acetic acid (20 mL).[12]
- Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (4 mmol) or an equivalent amount of a substituted hydrazine (e.g., phenylhydrazine).[12]
  - Causality Note: A molar excess of hydrazine is often used to ensure the complete consumption of the chalcone starting material.
- Reflux: Attach a reflux condenser to the flask and heat the reaction mixture in an oil bath to reflux (approximately 118°C for glacial acetic acid) for 6-12 hours.[13][14]
- Monitoring the Reaction: Periodically check the progress of the reaction using TLC (e.g., with a mobile phase of n-hexane:ethyl acetate, 8:2 v/v).[12][14] The disappearance of the chalcone spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
- Work-up and Isolation: a. After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. b. Slowly pour the reaction mixture into a beaker containing crushed ice (~100 g) with constant stirring. This will cause the crude product to precipitate.[12] c. If glacial acetic acid was used, carefully neutralize the mixture with a

saturated sodium bicarbonate or sodium carbonate solution until effervescence ceases. This step is crucial to remove the acidic catalyst. d. Collect the precipitated solid by vacuum filtration using a Buchner funnel. e. Wash the solid product thoroughly with cold water to remove any remaining salts and impurities.

- Purification: Dry the crude product. Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the pure pyrazole derivative.[13]
- Characterization: Confirm the structure of the final product using analytical techniques such as FT-IR,  $^1\text{H-NMR}$ ,  $^{13}\text{C-NMR}$ , and Mass Spectrometry.



[Click to download full resolution via product page](#)

General Workflow for Pyrazole Synthesis from Chalcones.

## Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

The MTT assay is a robust and widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

**Principle:** The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. [15][16] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. A decrease in absorbance indicates a reduction in cell viability due to the compound's toxicity.

### Materials:

- Cancer cell line of interest (e.g., MCF-7, A549)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Synthesized pyrazole compounds dissolved in sterile DMSO (stock solution)
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Sterile 96-well flat-bottom culture plates
- Microplate reader (absorbance at 570 nm)

### Procedure:

- **Cell Seeding:** a. Harvest and count cells from a healthy, sub-confluent culture. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100  $\mu$ L of complete medium.[17] c. Include wells for "cells only" (untreated control) and

"medium only" (blank). d. Incubate the plate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow cells to attach and resume growth.

- Compound Treatment: a. Prepare serial dilutions of the pyrazole test compounds in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept low (typically <0.5%) to avoid solvent toxicity. b. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Also include a vehicle control (medium with the same percentage of DMSO as the test wells).[17] c. Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).
- MTT Addition and Incubation: a. Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[16][17] b. Incubate the plate for an additional 2 to 4 hours at 37°C.[16][18] During this time, purple formazan crystals will form in viable cells.
- Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[16] b. Add 150 µL of DMSO (or another suitable solubilization buffer) to each well to dissolve the crystals.[17] c. Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.[16]
- Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[16]
- Data Analysis: a. Corrected Absorbance: Subtract the average absorbance of the "medium only" blank wells from all other readings. b. Calculate Percent Viability: Percent Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 c. Determine IC<sub>50</sub>: The IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).



[Click to download full resolution via product page](#)

Workflow for the MTT Cell Viability and Cytotoxicity Assay.

## Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the ability of pyrazole derivatives to inhibit a specific protein kinase. The exact conditions will vary depending on the kinase and the detection method used.

**Principle:** The activity of a kinase is measured by its ability to transfer a phosphate group from ATP to a specific substrate (a peptide or protein). An inhibitor will reduce this activity. The assay quantifies the remaining kinase activity in the presence of the inhibitor. Common detection methods include measuring the amount of ADP produced (e.g., using the ADP-Glo™ assay) or quantifying the phosphorylated substrate (e.g., using radiolabeled [ $\gamma$ -<sup>32</sup>P]-ATP or specific antibodies).[19][20][21]

### Materials:

- Purified recombinant kinase of interest
- Specific kinase substrate (peptide or protein)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl<sub>2</sub>, 100  $\mu$ M EDTA)[20]
- ATP solution
- Synthesized pyrazole compounds dissolved in DMSO
- Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega; or [ $\gamma$ -<sup>32</sup>P]-ATP)
- White, opaque 384-well plates (for luminescence assays)
- Plate reader (luminescence or other appropriate detector)

### Procedure:

- **Reagent Preparation:** Prepare all reagents (kinase, substrate, ATP, test compounds) in the appropriate kinase reaction buffer.

- Reaction Setup: In a 384-well plate, add the following in order: a. Kinase reaction buffer. b. Serial dilutions of the pyrazole test compound (or DMSO for the control). c. The specific kinase enzyme. d. A positive control inhibitor should be included.
- Initiate Reaction: Add a mixture of the kinase substrate and ATP to all wells to start the reaction.[\[20\]](#)
  - Causality Note: The concentration of ATP is critical. It is often set near the Michaelis constant (K<sub>m</sub>) for the specific kinase to allow for sensitive detection of competitive inhibitors.
- Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The time should be within the linear range of the reaction.
- Stop Reaction and Detect Signal (Example using ADP-Glo™): a. Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for ~40 minutes at room temperature. b. Add Kinase Detection Reagent to convert the newly formed ADP into ATP, and then measure the new ATP in a coupled luciferase/luciferin reaction that generates light. Incubate for ~30 minutes.
- Measurement: Measure the luminescence signal using a plate reader. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.
- Data Analysis: a. Calculate Percent Inhibition:  $\text{Percent Inhibition} = 100 - [(\text{Signal of Test Compound} - \text{Signal of Blank}) / (\text{Signal of DMSO Control} - \text{Signal of Blank})] \times 100$  b. Determine IC<sub>50</sub>: Plot the percent inhibition against the logarithm of the compound concentration to determine the IC<sub>50</sub> value.

## Data Presentation: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the *in vitro* cytotoxic activity (IC<sub>50</sub> values) of selected pyrazole derivatives against various human cancer cell lines, demonstrating the broad applicability of this scaffold in oncology.

| Compound Class             | Derivative Example       | Cancer Cell Line | IC <sub>50</sub> (μM) | Target/Mechanism                                            | Reference |
|----------------------------|--------------------------|------------------|-----------------------|-------------------------------------------------------------|-----------|
| Isolongifolano ne-Pyrazole | Compound 37              | MCF-7 (Breast)   | 5.21                  | Induces apoptosis via caspase-3, PARP, Bcl-2/BAX modulation | [6]       |
| Polysubstituted Pyrazole   | Compound 59              | HepG2 (Liver)    | 2.0                   | DNA Minor Groove Binding                                    | [6]       |
| Pyrazole-Thiazolidinone    | Compound 4a              | A549 (Lung)      | 31.01% inhibition     | Putative Anticancer Agent                                   | [22]      |
| Benzimidazole-Pyrazole     | Various Derivatives      | MCF-7 (Breast)   | 5.8 - 9.3             | Potent Antiproliferative Activity                           | [10]      |
| Pyrazoline from Chalcone   | 4-bromophenyl derivative | MCF-7 (Breast)   | 5.8                   | Anticancer Activity                                         | [10]      |
| Pyrazolopyrimidine         | Compound 4a-c, 6a-c      | Various          | -                     | Anticancer Activity                                         | [22]      |

## References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC.[Link]
- Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
- Celecoxib. Wikipedia.[Link]
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study. (2022). PMC.[Link]
- What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy? R Discovery.[Link]

- Celecoxib and Bcl-2: emerging possibilities for anticancer drug design. (2015). PubMed Central.[Link]
- Pyrazoles as anticancer agents: Recent advances.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed.[Link]
- Celecoxib Reduces Colon Cancer by Inactivating Enzymes That Block Apoptosis. (2011). Labmedica.[Link]
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.[Link]
- MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.[Link]
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study. (2022).
- MTT Assay Protocol for Cell Viability and Prolifer
- Celecoxib. (2023).
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2013). PubMed Central.[Link]
- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]
- Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. (2023). IOP Conference Series: Earth and Environmental Science.[Link]
- Investigation of chalcone cyclized pyrazole derivatives as an anti-inflamm
- Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore. (2009). Journal of Medicinal Chemistry.[Link]
- Mini review on anticancer activities of Pyrazole Deriv
- Synthesis of Celecoxib and Structural Analogs- A Review.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2018). PMC. [Link]
- Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT. [Link]
- SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA.[Link]
- Process for preparation of celecoxib.
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characteris
- SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). Zenodo.[Link]
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. (2022). PubMed Central.[Link]

- SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase.
- Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. (2021). PMC.[Link]
- Graph of temperature and power % vs time for the synthesis of pyrazole...
- Dot Language (graph based diagrams). (2018). Medium.[Link]
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti.[Link]
- Schematic diagram for the synthesis of pyrazoles, 5(a-g).
- Various methods for the synthesis of pyrazole.
- DOT Language. Graphviz.[Link]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. (2021). PMC.[Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- Drawing dot structures. Khan Academy.[Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [texaschildrens.org](http://texaschildrens.org) [texaschildrens.org]
- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [ijpsjournal.com](http://ijpsjournal.com) [ijpsjournal.com]
- 5. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. [discovery.researcher.life](http://discovery.researcher.life) [discovery.researcher.life]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. srrjournals.com [srrjournals.com]
- 11. Celecoxib and Bcl-2: emerging possibilities for anticancer drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. ijirt.org [ijirt.org]
- 15. researchhub.com [researchhub.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijnrd.org [ijnrd.org]
- To cite this document: BenchChem. [Application Notes and Protocols: The Versatility of Pyrazole Derivatives in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2411841#applications-of-pyrazole-derivatives-in-medicinal-chemistry>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)